molecular formula C16H13N3O3S B15009275 4-{[(E)-furan-2-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

4-{[(E)-furan-2-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B15009275
M. Wt: 327.4 g/mol
InChI Key: WVFRTBXRRQMFRY-UHFFFAOYSA-N
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Description

4-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a furan ring, a pyridine ring, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves the condensation of furan-2-carbaldehyde with 4-amino-N-(pyridin-2-yl)benzenesulfonamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of automated systems and advanced purification techniques would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products include furanones and other oxygenated derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used but generally include substituted sulfonamides.

Scientific Research Applications

4-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
  • 4-[(E)-[(FURAN-3-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
  • 4-[(E)-[(BENZOFURAN-2-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE

Uniqueness

4-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, pyridine ring, and sulfonamide group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

4-(furan-2-ylmethylideneamino)-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H13N3O3S/c20-23(21,19-16-5-1-2-10-17-16)15-8-6-13(7-9-15)18-12-14-4-3-11-22-14/h1-12H,(H,17,19)

InChI Key

WVFRTBXRRQMFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CO3

Origin of Product

United States

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